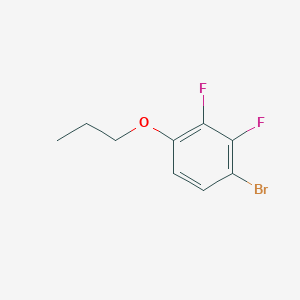
1-Bromo-2,3-difluoro-4-propoxybenzene
Descripción general
Descripción
1-Bromo-2,3-difluoro-4-propoxybenzene is an organic compound characterized by a benzene ring substituted with a bromo group, two fluoro groups, and a propoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-2,3-difluoro-4-propoxybenzene can be synthesized through several methods, including:
Electrophilic Aromatic Substitution (EAS): This involves the bromination of 2,3-difluorophenol followed by propoxylation.
Nucleophilic Substitution: Starting with 1-bromo-2,3-difluorobenzene, the propoxy group can be introduced using propyl halides in the presence of a base.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale EAS reactions, ensuring high purity and yield. The reaction conditions are carefully controlled to optimize the substitution pattern on the benzene ring.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-2,3-difluoro-4-propoxybenzene undergoes various chemical reactions, including:
Oxidation: The bromo group can be oxidized to form a bromine oxide derivative.
Reduction: The fluoro groups can be reduced to form hydroxyl groups.
Substitution: The propoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Using nucleophiles like sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Oxidation: Bromine oxide derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various functionalized benzene derivatives.
Aplicaciones Científicas De Investigación
1-Bromo-2,3-difluoro-4-propoxybenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Employed in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-Bromo-2,3-difluoro-4-propoxybenzene exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context of its application, such as its role as a precursor in chemical synthesis or its biological activity.
Comparación Con Compuestos Similares
1-Bromo-2,3-difluoro-4-propoxybenzene is unique due to its specific substitution pattern on the benzene ring. Similar compounds include:
1-Bromo-2,3-difluorobenzene: Lacks the propoxy group.
1-Bromo-4-propoxybenzene: Lacks the fluoro groups.
2,3-Difluoro-4-propoxybenzene: Lacks the bromo group.
Propiedades
IUPAC Name |
1-bromo-2,3-difluoro-4-propoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c1-2-5-13-7-4-3-6(10)8(11)9(7)12/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLBIKQCLBTQFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C(=C(C=C1)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652162 | |
| Record name | 1-Bromo-2,3-difluoro-4-propoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887582-69-6 | |
| Record name | 1-Bromo-2,3-difluoro-4-propoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


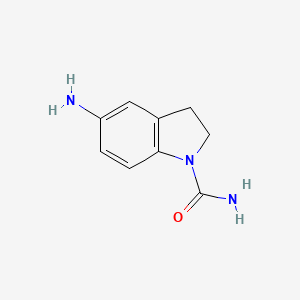
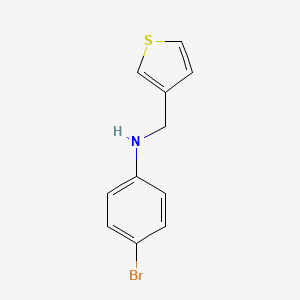
amine](/img/structure/B1517580.png)
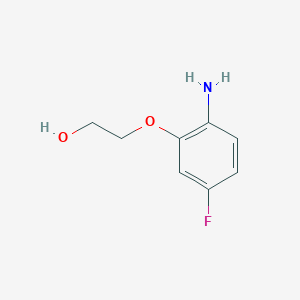
![4-[4-(Aminomethyl)phenyl]piperazin-2-one](/img/structure/B1517584.png)

amine](/img/structure/B1517587.png)
amine](/img/structure/B1517589.png)



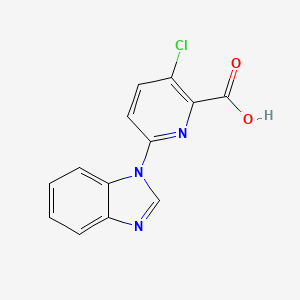

![2-[(4-Methylcyclohexyl)sulfamoyl]acetic acid](/img/structure/B1517598.png)
